molecular formula C22H17N5O4 B2813134 3-methyl-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]-4-nitrobenzamide CAS No. 1002256-91-8

3-methyl-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]-4-nitrobenzamide

Cat. No. B2813134
M. Wt: 415.409
InChI Key: DNIUKEFBXUHQSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-methyl-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]-4-nitrobenzamide” is a complex organic molecule that contains several functional groups and rings. It belongs to the class of compounds known as pyrido[2,3-d]pyrimidines , which are fused heterocyclic systems with a wide range of biological activity .


Synthesis Analysis

While specific synthesis methods for this compound were not found, pyrido[2,3-d]pyrimidines can generally be synthesized from 5-acetyl-4-aminopyrimidines . When heated under reflux with MeONa in BuOH, these precursors, acylated with carboxylic anhydrides or acid chlorides, can transform into pyrido[2,3-d]pyrimidin-5-one derivatives .

Scientific Research Applications

Synthesis and Biological Evaluation

  • A study focused on the synthesis and biological evaluation of Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone, showing potential antidepressant and nootropic agents. This research highlights the significance of pyridine derivatives in developing CNS active agents, suggesting similar potential for pyrido[2,3-d]pyrimidin derivatives in neurological applications (Asha B. Thomas et al., 2016).

Anticancer and Antimicrobial Activities

  • Discovery of a novel kinesin spindle protein (KSP) inhibitor, demonstrating excellent biochemical potency and pharmaceutical properties suitable for cancer treatment. This underscores the therapeutic potential of pyrido[2,3-d]pyrimidin derivatives in oncology (M. Theoclitou et al., 2011).

  • Synthesis of 1,3,4-oxadiazole tagged thieno[2,3-d]pyrimidine derivatives explored for their antioxidant activity, further pointing to the versatility of pyrimidine derivatives in pharmaceutical research, including potential for developing treatments for oxidative stress-related diseases (Y Kotaiah et al., 2012).

Antimicrobial and Anticancer Evaluation

  • Synthesis and characterization, along with antimicrobial and anticancer evaluation of pyrimidines clubbed with thiazolidinone, presented promising results against microbial strains and HeLa Cervical cancer cell Line, indicating the compound's potential in antimicrobial and anticancer therapies (M. Verma & P. Verma, 2022).

Design and Synthesis for Anti-HIV and Antibacterial Activities

  • A study on the design and synthesis of novel derivatives for anti-HIV, antibacterial activities, and their analysis through graph theoretical analysis, insilico modeling, and prediction of toxicity, showcasing the compound's potential in addressing HIV and bacterial infections (B. Narendhar et al., 2020).

Future Directions

The future directions for research on this compound would likely involve further exploration of its synthesis, properties, and potential biological activities. Pyrido[2,3-d]pyrimidines are a rapidly growing area of organic synthesis due to their wide range of biological activity , and this compound could potentially contribute to this field.

properties

IUPAC Name

3-methyl-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]-4-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N5O4/c1-13-11-15(8-9-19(13)27(30)31)21(28)25-16-5-3-6-17(12-16)26-14(2)24-20-18(22(26)29)7-4-10-23-20/h3-12H,1-2H3,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNIUKEFBXUHQSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2=CC(=CC=C2)N3C(=NC4=C(C3=O)C=CC=N4)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]-4-nitrobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.